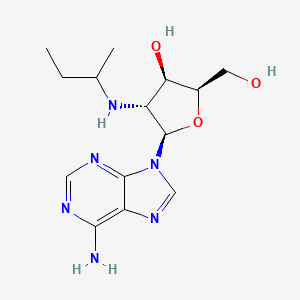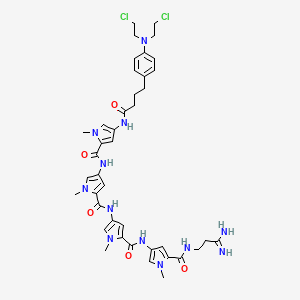
Zva3DNA2GZ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zva3DNA2GZ involves multiple steps, including the preparation of single-stranded DNA libraries and the use of specific reagents and conditions to achieve the desired molecular structure. The process typically involves the splinted ligation of an adapter oligonucleotide to the 3′ ends of single DNA strands, followed by the synthesis of a complementary strand using a DNA polymerase and the addition of a 5′ adapter via blunt-end ligation . This method ensures the efficient conversion of highly fragmented DNA into the desired compound.
Industrial Production Methods
Industrial production of this compound may involve automated library preparation methods, such as those using the Bravo NGS Workstation (Agilent Technologies), which can process multiple samples in parallel. This approach minimizes the loss of short DNA fragments and increases the yield of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Zva3DNA2GZ undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to ensure high yields and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs.
Wissenschaftliche Forschungsanwendungen
Zva3DNA2GZ has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the preparation of DNA libraries for sequencing and genetic analysis.
Industry: Utilized in the production of high-purity DNA for various industrial processes.
Wirkmechanismus
The mechanism of action of Zva3DNA2GZ involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological outcomes, such as the inhibition of specific enzymes or the modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Zva3DNA2GZ include other DNA-based molecules and synthetic analogs used in genetic research and drug development.
Uniqueness
This compound stands out due to its unique molecular structure and specific applications in DNA library preparation and sequencing. Its ability to efficiently convert highly fragmented DNA into usable forms makes it a valuable tool in various scientific fields .
Eigenschaften
CAS-Nummer |
758659-97-1 |
|---|---|
Molekularformel |
C41H50Cl2N12O5 |
Molekulargewicht |
861.8 g/mol |
IUPAC-Name |
N-[5-[[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoylamino]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C41H50Cl2N12O5/c1-51-23-28(19-32(51)38(57)46-15-12-36(44)45)48-40(59)34-21-30(25-53(34)3)50-41(60)35-20-29(24-54(35)4)49-39(58)33-18-27(22-52(33)2)47-37(56)7-5-6-26-8-10-31(11-9-26)55(16-13-42)17-14-43/h8-11,18-25H,5-7,12-17H2,1-4H3,(H3,44,45)(H,46,57)(H,47,56)(H,48,59)(H,49,58)(H,50,60) |
InChI-Schlüssel |
DZKBSXOAGSYUMT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=N)N)C)C)C)NC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


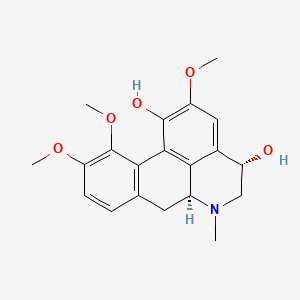
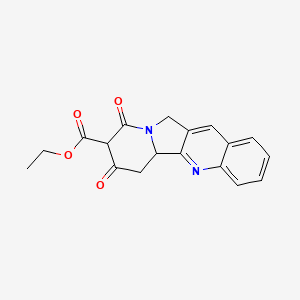

![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810260.png)

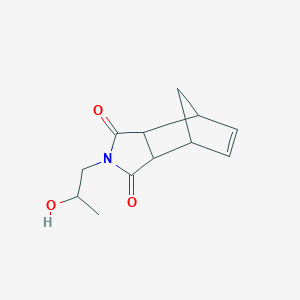

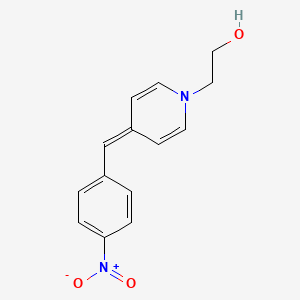




![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
